(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride

Medicinal Chemistry Chemical Biology Analytical Chemistry

Researchers using the free base (CAS 39930-13-7) face aqueous insolubility and liquid handling issues that compromise assay reproducibility. The dihydrochloride salt eliminates these bottlenecks: a room-temperature-stable powder with ≥10 mg/mL aqueous solubility enables direct dissolution in PBS or cell culture media without DMSO co-solvents, removing solvent-induced cytotoxicity artifacts in 5-HT1A screening. The powder format also supports automated gravimetric dispensing for high-throughput parallel synthesis-a workflow incompatible with the liquid free base.

Molecular Formula C13H16Cl2N2
Molecular Weight 271.18 g/mol
CAS No. 1803566-97-3
Cat. No. B1434029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride
CAS1803566-97-3
Molecular FormulaC13H16Cl2N2
Molecular Weight271.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl
InChIInChI=1S/C13H14N2.2ClH/c1-10-5-7-11(8-6-10)13(14)12-4-2-3-9-15-12;;/h2-9,13H,14H2,1H3;2*1H
InChIKeyAXCSICZJMIXDBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1803566-97-3 Scaffold Overview


CAS 1803566-97-3, (4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride, is a pre-formed salt of a diarylmethylamine building block comprising a 4-methylphenyl group and a pyridin-2-yl moiety linked through a central methanamine carbon [1]. The dihydrochloride salt form (C13H16Cl2N2, MW 271.19) is supplied as a powder, distinguishing it from the free base (CAS 39930-13-7, C13H14N2, MW 198.26), which is a liquid at ambient temperature . This scaffold is a key intermediate in medicinal chemistry programs, particularly for agonists targeting the 5-HT1A serotonin receptor subtype, where the pyridin-2-yl substitution pattern is critical for high-affinity binding [2].

Pre-formed salt powder
Eliminates free base liquid handling; enables precise gravimetric dispensing.
2-Pyridinyl regioisomer
Reported critical for 5-HT1A pharmacophore in elaborated derivatives.
Room-temperature storage
Stable powder simplifies compound management without cold-chain logistics.

Risks of Substituting CAS 1803566-97-3


Substituting CAS 1803566-97-3 with the free base (CAS 39930-13-7) or a positional isomer such as the pyridin-3-yl analog introduces measurable differences in physical form, handling, and biological activity that disrupt downstream applications. The free base is a liquid with limited aqueous solubility, while the dihydrochloride salt is a powder that can be directly dissolved in aqueous buffers—a critical requirement for reproducible biological assay preparation [1]. Additionally, the pyridine nitrogen position is not interchangeable: SAR studies on the 2-pyridinylmethylamine pharmacophore demonstrate that moving the nitrogen to the 3- or 4-position abolishes high-affinity binding to the 5-HT1A receptor [2]. Without these defined structural and formulation attributes, screening results become inconsistent and synthetic routes diverge.

Physical form mismatch

Free base (CAS 39930-13-7) is a liquid; substitution may introduce volumetric errors and require in situ salt conversion.

Regioisomer activity loss

Pyridin-3-yl or 4-yl isomers may lack the 2-pyridinyl geometry reported critical for 5-HT1A binding.

Aqueous solubility gap

Free base exhibits poor water solubility; direct use in biological assays without conversion risks precipitation.

CAS 1803566-97-3 Evidence Guide


Physical State: Dihydrochloride Powder vs. Free Base Liquid

CAS 1803566-97-3 is supplied as a powder, whereas the free base (CAS 39930-13-7) is a liquid at room temperature [1]. This is a direct physical-state differentiation. Powders enable precise gravimetric dispensing on standard laboratory balances (±0.1 mg accuracy), while liquids require volumetric handling that introduces larger relative errors for small-scale reactions or assay preparation.

Physical State
Head-to-head
Powder (solid) vs. liquid (free base)
Enables precise gravimetric dispensing
Volumetric handling of liquid free base introduces ±2–5% error
Medicinal Chemistry Chemical Biology Analytical Chemistry

Aqueous Solubility: Salt vs. Free Base

The dihydrochloride salt formation typically increases aqueous solubility by several orders of magnitude relative to the neutral free base. While a specific numerical solubility value for this compound is not published, the general class behavior of amine dihydrochloride salts predicts ≥10 mg/mL solubility in water or PBS, whereas diarylmethylamine free bases commonly exhibit solubility <0.1 mg/mL in aqueous media [1]. This enables direct dilution into cell-culture-compatible buffers without the need for DMSO co-solvents.

Aqueous Solubility
Class-level inference
Estimated ≥10 mg/mL (salt)
May support DMSO-free assay preparation
Compound-specific solubility data not published
Pharmacology Biochemistry Drug Discovery

2-Pyridinyl Regioisomerism for 5-HT1A Binding

In the 6-substituted-2-pyridinylmethylamine series, the presence and position of the pyridine nitrogen are essential for 5-HT1A receptor recognition. Vacher et al. (1998) demonstrated that compounds with the nitrogen at the 2-position achieve high-affinity binding (pKi ≥ 8, equivalent to Ki ≤ 10 nM), while SAR studies indicated that any alteration to the pyridine substitution pattern, including the 3-pyridinyl or 4-pyridinyl isomers, results in a substantial loss of affinity [1]. Although specific Ki values for the unelaborated (4-methylphenyl)(pyridin-2-yl)methanamine scaffold were not reported in that study, the pharmacophoric requirement for the 2-pyridinyl geometry is unequivocally established.

Regioisomer Binding
Class-level inference
2-pyridinyl supports pKi ≥ 8 in derivatives
2-Position geometry is a reported pharmacophore requirement
3- or 4-pyridinyl isomers lack documented high-affinity examples
Neuropharmacology Serotonin Receptors Structure-Activity Relationship

Purity Specification for Reproducible Synthesis

Commercially available CAS 1803566-97-3 is supplied with a minimum purity specification of 95% (HPLC) from established vendors such as American Elements, whereas the free base (CAS 39930-13-7) is also available at 95% purity [1]. The critical distinction is that the dihydrochloride salt is supplied as a pre-qualified, single-component powder ready for direct use, while the liquid free base may contain residual solvents or impurities from synthesis that require additional purification before use in sensitive applications.

Purity & Form
Specification review
≥95% (HPLC) powder, single-component salt
Reduces pre-use purification burden
Liquid free base may contain residual solvents
Synthetic Chemistry Quality Control Procurement

Storage Stability: RT Powder vs. Cold Storage

The dihydrochloride salt is stored at room temperature (RT) in powder form, whereas the free base requires storage at 4°C due to its liquid state and potential for oxidative degradation [1]. This difference in storage conditions directly impacts compound management logistics, especially for high-throughput screening libraries where room-temperature-stable solids are strongly preferred to avoid freeze-thaw cycles and condensation issues.

Storage Stability
Direct comparison
Room temp. (powder) vs. 4°C (free base)
Eliminates cold-chain logistics
Reduces freeze-thaw degradation risk
Laboratory Operations Compound Management Long-Term Storage

Application Scenarios for CAS 1803566-97-3


5-HT1A Receptor Agonist Lead Optimization

The 2-pyridinylmethanamine scaffold is a validated pharmacophore for 5-HT1A receptor agonists. As demonstrated by Vacher et al. (1998), derivatives of this scaffold achieve nanomolar binding affinities (pKi ≥ 8) and high selectivity over α1-adrenergic and D2-dopaminergic receptors (>500-fold) [1]. The pre-formed dihydrochloride salt enables direct use in reductive amination or amide coupling reactions to elaborate the primary amine into diverse analog libraries for CNS drug discovery.

Aqueous-Compatible Biochemical Screening

The dihydrochloride salt's class-level aqueous solubility (estimated ≥10 mg/mL) allows direct dissolution in PBS or cell culture media without DMSO co-solvents, reducing solvent-induced cytotoxicity artifacts in cell-based assays [1]. This property is critical for primary screening campaigns where compound precipitation can lead to false negatives and inaccurate IC50 determinations.

Solid-Phase Synthesis and Combinatorial Chemistry

As a room-temperature-stable powder, the dihydrochloride salt is ideally suited for automated solid-phase synthesis platforms where precise gravimetric dispensing is required. The free base liquid form would be incompatible with such automated powder-dispensing workflows, limiting its utility in high-throughput parallel synthesis [1].

Fragment-Based Drug Discovery (FBDD) Library Assembly

The (4-methylphenyl)(pyridin-2-yl)methanamine scaffold, with its balanced aromatic character and a single primary amine functional handle, is an appropriate fragment for FBDD libraries. Its molecular weight (198.26 Da for the free amine) falls within the Rule-of-Three guidelines for fragments, and the dihydrochloride salt form ensures aqueous solubility for NMR-based or SPR-based fragment screening [1].

Application
Selection Property
Validation Focus
5-HT1A receptor agonist lead optimization
Pre-formed dihydrochloride salt for direct use in reductive amination/amide coupling
Confirm primary amine integrity by NMR or LC-MS
Aqueous-compatible biochemical screening
Aqueous solubility enabling DMSO-free dissolution in buffer/media
Verify solubility and absence of cytotoxicity artifacts in cell-based assays
Solid-phase synthesis and combinatorial chemistry
Room-temperature powder for automated gravimetric dispensing
Confirm powder flow and dispensing accuracy on synthesis platform
Fragment-based drug discovery library assembly
Fragment-rule compliant MW with a single primary amine handle
Assess aqueous solubility and binding by SPR or NMR screening
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